3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Overview
Description
The compound “3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a type of sulfonamide . Sulfonamides are known for their wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Synthesis Analysis
The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using X-ray diffraction and conformational analysis . The optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set . The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .Chemical Reactions Analysis
The molecular electrostatic potential and the frontier molecular orbital of the molecule were investigated by DFT . The compound showed a certain nucleophilic reactivity and a high chemical stability .Physical and Chemical Properties Analysis
The compound has a molecular weight of 294.119 . The Gibbs free energy is -2346961.21 kcal/mol, the relative Gibbs free energy is 0.0314 kcal/mol, and the Boltzmann weighting factor is 19.72% .Mechanism of Action
Properties
IUPAC Name |
3-bromo-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O5S2/c1-28-19-11-10-17(12-18(19)20)30(26,27)23-15-6-8-16(9-7-15)29(24,25)22-14-4-2-13(21)3-5-14/h2-12,22-23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSGAKUNPXUQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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